N-[5-Carbamoylmethyl-3-(4-methoxy-phenyl)-4-oxo-2-thioxo-imidazolidin-1-yl]-4-methoxy-benzamide
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Overview
Description
N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE is a complex organic compound characterized by its unique imidazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of substituted phenyl isocyanates with carbamoyl chlorides under controlled conditions . The reaction is often catalyzed by transition metals such as copper or zirconium to enhance yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process might include the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, zirconium, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-CARBAMOYLMETHYL-4-METHYL-BENZAMIDE
- N-CARBAMOYLMETHYL-4-ETHOXY-BENZAMIDE
Uniqueness
N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE is unique due to its imidazolidinone core structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N4O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H20N4O5S/c1-28-14-7-3-12(4-8-14)18(26)22-24-16(11-17(21)25)19(27)23(20(24)30)13-5-9-15(29-2)10-6-13/h3-10,16H,11H2,1-2H3,(H2,21,25)(H,22,26) |
InChI Key |
ORBPCFPMMVNBFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)OC)CC(=O)N |
Origin of Product |
United States |
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